(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-YL)-acetic acid hydrochloride
Overview
Description
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: is a chemical compound with the molecular formula C9H12N2O3Cl. It is a derivative of pyrimidinone, featuring a pyrimidin-2-one core with trimethyl groups at positions 4, 5, and 6, and an acetic acid moiety attached to the nitrogen atom at position 1, forming a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with a suitable pyrimidinone derivative.
Reaction Conditions: The compound can be synthesized through a series of reactions involving condensation, cyclization, and halogenation steps. The specific conditions depend on the chosen synthetic route, but they generally involve the use of strong acids or bases, and controlled temperatures.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using crystallization techniques, ensuring the removal of impurities and by-products.
Chemical Reactions Analysis
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the pyrimidinone ring.
Substitution: Substitution reactions at the methyl groups or the pyrimidinone ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the pyrimidinone ring.
Reduction Products: Reduced forms of the pyrimidinone ring.
Substitution Products: Derivatives with different substituents on the pyrimidinone ring or methyl groups.
Scientific Research Applications
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.
Industry: It is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
(4,5,6-Trimethyl-2-oxo-2H-pyrimidin-1-yl)-acetic acid hydrochloride: can be compared with other similar compounds, such as:
Pyrimidinone derivatives: These compounds share a similar core structure but may have different substituents or functional groups.
Acetic acid derivatives: These compounds contain an acetic acid moiety but differ in their core structure.
Uniqueness: The presence of the trimethyl groups at positions 4, 5, and 6 on the pyrimidinone ring makes this compound unique, as it influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4,5,6-trimethyl-2-oxopyrimidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-5-6(2)10-9(14)11(7(5)3)4-8(12)13;/h4H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFCMSAIKBHPWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)N=C1C)CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185294-96-5 | |
Record name | 1(2H)-Pyrimidineacetic acid, 4,5,6-trimethyl-2-oxo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185294-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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